molecular formula C22H22 B13383856 1,3-Diphenethylbenzene CAS No. 52995-87-6

1,3-Diphenethylbenzene

Cat. No.: B13383856
CAS No.: 52995-87-6
M. Wt: 286.4 g/mol
InChI Key: VRQMVGOYGOIVDT-UHFFFAOYSA-N
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Description

1,3-Diphenethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two phenethyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenethylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and Grignard reactions. In the Friedel-Crafts alkylation method, benzene is reacted with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe) for bromination; nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Diphenethylbenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diphenethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The phenethyl groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene (m-Xylene): Similar structure with methyl groups instead of phenethyl groups.

    1,3-Diphenylbenzene: Similar structure with phenyl groups instead of phenethyl groups.

    1,3-Diphenylpropane: Similar structure with a propane linker instead of ethyl.

Uniqueness

1,3-Diphenethylbenzene is unique due to the presence of phenethyl groups, which provide additional reactivity and potential for functionalization compared to simpler aromatic compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

52995-87-6

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1,3-bis(2-phenylethyl)benzene

InChI

InChI=1S/C22H22/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-13,18H,14-17H2

InChI Key

VRQMVGOYGOIVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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